2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
Description
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate features a piperazine core substituted at the 4-position with a 2-fluorophenyl group. This piperazine moiety is linked via a 2-oxoethyl chain to a 2-phenylbutanoate ester. The ester group may influence bioavailability and metabolic stability, acting as a prodrug that hydrolyzes to release the active carboxylic acid in vivo.
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQSZFHCXDLXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
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Esterification: : The piperazine intermediate is then reacted with 2-oxoethyl 2-phenylbutanoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and leading to therapeutic effects. The ester linkage allows for controlled release and metabolism of the compound in the body.
Comparison with Similar Compounds
Structural Analog 1: 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
Key Differences :
- Core Structure: The analog replaces the 2-phenylbutanoate ester with a 4-hydroxyphenyl-2-oxoethyl group and incorporates a trifluoroacetate counterion.
- Synthesis : Prepared via a multi-step process involving 2-fluorobenzoyl chloride, piperazine derivatives, and TFA, highlighting differences in synthetic pathways compared to the target compound .
- Physicochemical Properties : The trifluoroacetate salt likely enhances solubility in polar solvents, whereas the target compound’s ester group increases lipophilicity.
Structural Analog 2: Quinoline-Piperazine Derivatives (e.g., D10 in )
Key Differences :
- Functional Groups: Derivatives like D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) feature a quinoline-carbonyl group and a hydroxamic acid (N-hydroxybenzamide) instead of the ester.
- Biological Implications : The hydroxamic acid group is indicative of histone deacetylase (HDAC) inhibitor activity, suggesting divergent therapeutic targets compared to the ester-containing target compound .
- NMR Data: Derivatives in show distinct $ ^1H $- and $ ^{13}C $-NMR shifts due to the quinoline and hydroxamate moieties, contrasting with the target’s ester-related signals .
Structural Analog 3: Urea-Thiazole Derivatives ()
Key Differences :
Structural Analog 4: [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid
Key Differences :
- Functional Group: The acetic acid substituent replaces the 2-phenylbutanoate ester, altering ionization state (carboxylic acid vs. neutral ester).
- Physicochemical Impact : The carboxylic acid enhances water solubility but may reduce blood-brain barrier penetration compared to the more lipophilic ester .
- Molecular Weight: Lower molecular weight (371.42 g/mol) vs. the target compound’s estimated higher mass (due to the butanoate chain) .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Research Findings and Implications
- Piperazine Scaffold : The 2-fluorophenylpiperazine moiety is conserved across analogs, suggesting shared interactions with amine receptors or transporters. However, attached groups dictate target specificity .
- Ester vs. Acid : The target’s ester group may improve oral bioavailability compared to carboxylic acid analogs, albeit with shorter half-life due to esterase hydrolysis .
- Synthetic Complexity : The trifluoroacetate analog () requires multi-step synthesis, while the target compound’s esterification could simplify production .
Biological Activity
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate, a compound featuring a piperazine moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate is , with a molecular weight of approximately 355.41 g/mol. Its structure includes a piperazine ring substituted with a fluorophenyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 355.41 g/mol |
| Molecular Formula | C20H22FN3O3 |
| LogP | 2.306 |
| Polar Surface Area | 43.79 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily linked to its inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibiting MAO can lead to increased levels of these neurotransmitters, which may be beneficial in treating various neurodegenerative disorders.
Monoamine Oxidase Inhibition
Research indicates that compounds similar to 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate exhibit selective inhibition of MAO-B over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors. For instance, derivatives containing the piperazine moiety have shown IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in treating conditions such as depression and Alzheimer's disease due to its neuroprotective effects.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives with the piperazine structure exhibited neuroprotective properties by promoting neuronal survival in models of oxidative stress .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using L929 fibroblast cells, where certain derivatives showed minimal toxicity at therapeutic concentrations. For example, one derivative had an IC50 value greater than 120 µM, indicating a favorable safety profile for further development .
- Urease Inhibition : Another aspect of biological activity includes urease inhibition, which is relevant in treating ureolytic bacterial infections. Compounds derived from similar structures have shown significant urease inhibition with IC50 values ranging from 3.06 to 4.40 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
